REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[C:10]([CH2:11][CH2:12]I)[C:5]2=[CH:4][CH:3]=1.[NH2:14][C@H:15](C(O)=O)CC1C=C2C(C=CC=C2)=CC=1.CN>C(O)C>[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[C:10]([CH2:11][CH2:12][NH:14][CH3:15])[C:5]2=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=N1)NC=C2CCI
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CC1=CC=C2C=CC=CC2=C1)C(=O)O
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica using
|
Type
|
ADDITION
|
Details
|
a mixture of 10:1 CH2Cl6
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from isopropyl ether-methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)NC=C2CCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: CALCULATEDPERCENTYIELD | 29.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |